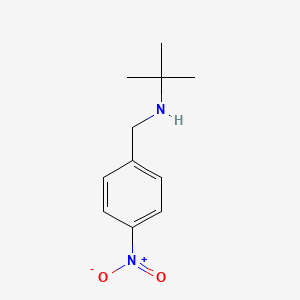

![molecular formula C16H13FN2O3S B2992205 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide CAS No. 895435-57-1](/img/structure/B2992205.png)

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide, also known as DBT-10, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBT-10 belongs to the class of benzothiazole derivatives, which have been extensively studied for their pharmacological properties.

Aplicaciones Científicas De Investigación

Anticancer Properties

Benzothiazole derivatives: have been extensively studied for their potential anticancer properties. The compound can be modified to create benzothiazole-phthalimide hybrids, which have shown promising results against human breast cancer cell lines . These hybrids can damage nuclear DNA, trigger apoptosis, and prevent cellular migration in metastatic cells, making them a significant area of research in cancer therapy.

Antimicrobial Activity

The benzothiazole nucleus, which is part of the compound’s structure, has documented antimicrobial activities. When linked with other pharmacophores, it can lead to the development of new antimicrobial agents. These agents are particularly effective against gram-positive and gram-negative bacterial strains, including ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), as well as fungal strains of the Candida species .

Anti-inflammatory Properties

Compounds derived from benzothiazole have been synthesized and evaluated for their anti-inflammatory properties. Novel derivatives, such as those coupled with piperidin-1-yl ethylamino or morpholino ethylamino groups, have shown high inhibition values for COX-1 and excellent selectivity indices for COX-2. These findings suggest potential applications in developing new anti-inflammatory drugs .

Analgesic Effects

Thiazole derivatives, including those related to the compound , have been associated with significant analgesic activities. This opens up possibilities for the compound to be used as a lead structure in the design of new pain-relief medications .

Anticonvulsant Activities

The structural flexibility of benzothiazole allows for the synthesis of various derivatives with potential anticonvulsant activities. By evaluating the biochemical parameters such as malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in brain homogenates, researchers can determine the efficacy of these compounds in controlling seizures .

Neuroprotective Effects

Thiazole derivatives have been explored for their neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The compound’s ability to be modified into various derivatives means it could play a role in the development of drugs aimed at protecting neuronal health .

Propiedades

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXFPLLVZQAGQGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-4-fluoro-N-[1-(oxan-4-YL)pyrazol-4-YL]benzamide](/img/structure/B2992123.png)

![2-(4-ethoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2992124.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2992127.png)

![6-hydroxy-5-{[5-methoxy-1-(2-phenoxypropanoyl)-1H-indol-3-yl]methyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B2992129.png)

![1'-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2992131.png)

![methyl (E)-3-[4-(4-pentylcyclohexyl)phenyl]prop-2-enoate](/img/structure/B2992133.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2992134.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2992135.png)

![1,3-Benzodioxol-5-yl-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2992139.png)